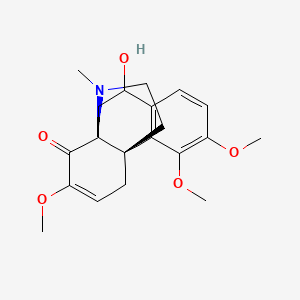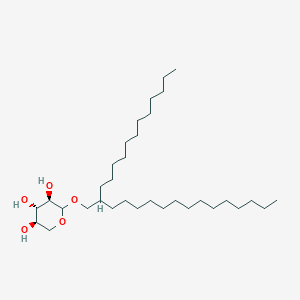
2-Dodecylhexadecyl-D-xylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecylhexadecyl-D-xylopyranoside is a chemical compound with the molecular formula C₃₃H₆₆O₅ and a molecular weight of 542.87 g/mol . It is a type of alkyl glycoside, specifically a glycolipid, which is commonly used in various scientific research applications. This compound is known for its surfactant properties and is often utilized in the study of glycobiology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .
化学反应分析
Types of Reactions
2-Dodecylhexadecyl-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
2-Dodecylhexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and glycoproteins due to its glycolipid nature.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, cosmetics, and other personal care products
作用机制
The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
- 2-Dodecylhexadecyl-D-glucopyranoside
- 2-Dodecylhexadecyl-D-galactopyranoside
- 2-Dodecylhexadecyl-D-mannopyranoside
Uniqueness
2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .
属性
分子式 |
C33H66O5 |
|---|---|
分子量 |
542.9 g/mol |
IUPAC 名称 |
(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |
InChI 键 |
GIBJEWCNQVHGAC-NYXGVQKMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


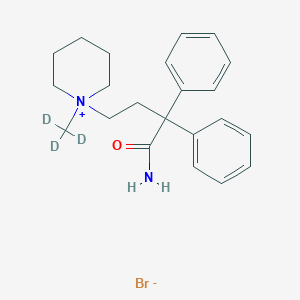

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
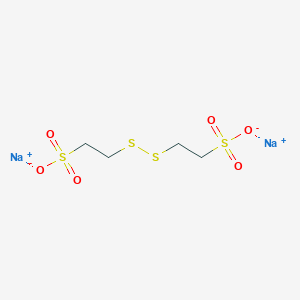
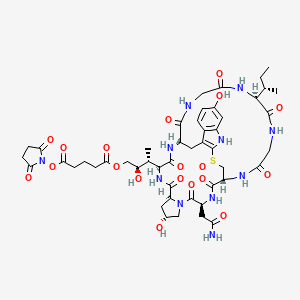
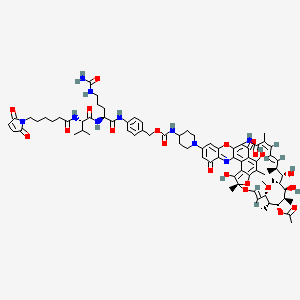
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
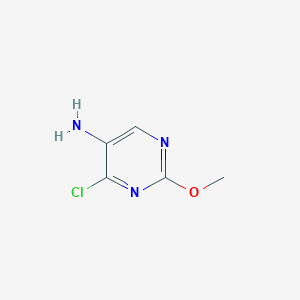
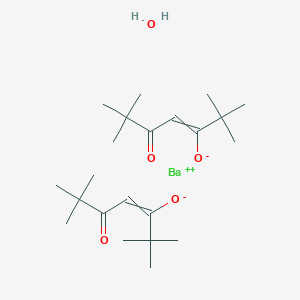
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
